molecular formula C11H7BrN2S B13930529 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine

Cat. No.: B13930529
M. Wt: 279.16 g/mol
InChI Key: PCLHOEDIIPVWHU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a 5-bromo-substituted thiophene ring at the 2-position. This structure combines the electron-rich imidazo[1,2-a]pyridine scaffold, known for its pharmacological and photophysical applications, with the sulfur-containing thienyl group, which enhances π-conjugation and electronic diversity.

Properties

Molecular Formula

C11H7BrN2S

Molecular Weight

279.16 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2S/c12-10-5-4-9(15-10)8-7-14-6-2-1-3-11(14)13-8/h1-7H

InChI Key

PCLHOEDIIPVWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines generally involves the condensation of 2-aminopyridines with aldehydes or other carbonyl compounds, often combined with alkynes or isonitriles in multicomponent reactions. These methods allow for the introduction of various substituents at the 2- and 3-positions of the imidazo ring, which can include heteroaryl groups such as 5-bromo-2-thienyl.

Key synthetic approaches include:

  • Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction : This three-component reaction involves 2-aminopyridine, an aldehyde, and an isonitrile, facilitating the rapid construction of substituted imidazo[1,2-a]pyridines under mild conditions, often catalyzed by acids or metal catalysts. Metal-free versions have also been developed for environmental friendliness.

  • Condensation with 2-Aminopyridine and Aldehydes : Direct condensation of 2-aminopyridine with aromatic aldehydes, followed by cyclization, is a classical method. This can be promoted by acid catalysis or microwave-assisted protocols, sometimes in the presence of halogenated aldehydes or halogen-substituted intermediates to introduce bromine functionality.

  • Oxidative Cyclization : Intermolecular oxidative cyclization of nitroalkenes or other activated alkenes with 2-aminopyridines can also yield imidazo[1,2-a]pyridines with various substituents, including halogenated heteroaryl groups.

  • Transition-Metal Catalyzed Reactions : Copper, palladium, and bismuth catalysts have been employed to facilitate C–H activation, cyclization, and coupling steps, enabling regioselective synthesis of substituted imidazo[1,2-a]pyridines. For example, Pd(OAc)2 catalysis has been used for vinylation and functionalization steps.

Specific Preparation of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine

Data Table: Summary of Preparation Methods for 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine

Method Key Reagents Catalyst Conditions Yield (%) Notes
Acid-catalyzed condensation 2-Aminopyridine + 5-bromo-2-thiophenecarboxaldehyde p-Toluenesulfonic acid or Perchloric acid 100–150 °C, 12–24 h, sealed tube 60–85 Classical approach, metal-free
Groebke–Blackburn–Bienaymé MCR 2-Aminopyridine + 5-bromo-2-thiophenecarboxaldehyde + isonitrile Acid catalyst or metal triflate (Bi(OTf)3) 100–150 °C, overnight 65–80 Multicomponent, allows 3-substitution
Copper-catalyzed domino A3 coupling 2-Aminopyridine + aldehyde + alkyne Cu catalyst + sodium ascorbate 50 °C, 6–14 h 70–87 Green, mild conditions, scalable
Microwave-assisted condensation 2-Aminopyridine + aldehyde Acid catalyst Microwave, minutes to hours 70–80 Rapid synthesis, energy efficient

Chemical Reactions Analysis

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM): This compound (CAS: 34658-66-7) has bromine at position 6 of the imidazo[1,2-a]pyridine core and a 4-bromophenyl group at position 2.
  • 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine : The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects, contrasting with the electron-donating thienyl group in the target compound. This difference may alter photophysical properties and metabolic stability .
  • Its lack of extended conjugation reduces fluorescence intensity compared to thienyl-substituted analogs .

Photophysical Properties

  • HIPS-Br (2-(20-hydroxyphenyl)imidazo[1,2-a]pyridine with para-bromo substitution) exhibits excited-state intramolecular proton transfer (ESIPT), yielding a large Stokes shift (~180 nm).
  • Styryl dyes derived from imidazo[1,2-a]pyridinium salts show strong fluorescence, suggesting the target compound’s bromothienyl substituent could be exploited in similar fluorophore designs .

Biological Activity

2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with 5-bromo-2-thiophenecarboxaldehyde. The reaction conditions often include the use of solvents such as DMF or DMSO under reflux conditions, followed by purification through column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridineMDA-MB-2313.2Induction of apoptosis via Bax/Bcl-2 modulation
8hH5N1 Virus0.5Inhibition of viral replication

Antiviral Activity

Another area of interest is the antiviral activity against influenza viruses. Certain imidazo[1,2-a]pyridine derivatives have shown promising results against H5N1 and SARS-CoV-2 viruses. For example, a related compound demonstrated over 90% inhibition at concentrations as low as 0.5 µmol/μL . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antiviral properties.

The mechanisms underlying the biological activities of 2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine are multifaceted:

  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
  • Viral Inhibition : The antiviral effects are likely mediated through direct interaction with viral proteins or interference with viral replication processes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of imidazo[1,2-a]pyridine derivatives:

  • Breast Cancer Study : A study involving MDA-MB-231 cells reported significant reductions in cell viability and migration upon treatment with imidazo[1,2-a]pyridine derivatives. The most active compounds were further analyzed for their effects on apoptosis markers.
    "The relative levels of pro-apoptotic Bax expression increased significantly in treated cells" .
  • Antiviral Evaluation : Another study focused on the antiviral properties against H5N1 virus showed that specific derivatives could inhibit viral replication effectively, suggesting their potential as therapeutic agents during influenza outbreaks .

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